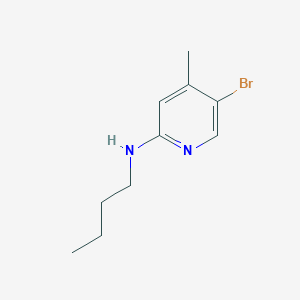

5-bromo-N-butyl-4-methylpyridin-2-amine

Description

5-Bromo-N-butyl-4-methylpyridin-2-amine is a pyridine derivative characterized by a bromine atom at the 5-position, a methyl group at the 4-position, and a butylamine substituent at the 2-position.

Synthetic routes for analogous bromopyridines often involve nucleophilic substitution or reductive amination. For example, 5-bromopyridin-2-amine derivatives can be synthesized via reactions with aldehydes and reducing agents like sodium cyanoborohydride .

Propriétés

IUPAC Name |

5-bromo-N-butyl-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-3-4-5-12-10-6-8(2)9(11)7-13-10/h6-7H,3-5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXGCUIAOPTDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C(C(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Material: 5-bromo-4-methylpyridin-2-amine

The synthesis usually begins with 5-bromo-4-methylpyridin-2-amine or closely related intermediates. According to patent literature, a common precursor is 2-amino-3,5-dibromo-4-methylpyridine, which undergoes selective transformations to introduce the desired substituents.

Selective Bromination and Amination

- Bromination of 4-methylpyridin-2-amine derivatives is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively introduce bromine at the 5-position.

- Amination at the 2-position is typically retained from the starting amine or introduced via nucleophilic substitution reactions, often involving ammonia or primary amines.

N-Butyl Substitution (Alkylation)

The introduction of the N-butyl group on the amino nitrogen (N-alkylation) is generally achieved through:

- Reductive amination of 5-bromo-4-methylpyridin-2-amine with butanal or butyraldehyde in the presence of reducing agents such as sodium triacetoxyborohydride.

- Alternatively, nucleophilic substitution of the 2-amino group with butyl halides under basic conditions.

Detailed Synthetic Route and Reaction Conditions

Stepwise Synthesis Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Bromination | NBS or Br2, solvent (e.g., acetonitrile), 25–30 °C | Selective bromination at 5-position on 4-methylpyridin-2-amine |

| 2 | Amination | Starting amine retained or introduced via substitution | 2-amino group present for further alkylation |

| 3 | N-Butylation (Alkylation) | Butanal + NaBH(OAc)3 or butyl bromide + base | Formation of N-butyl substituted amine |

| 4 | Purification | Chromatography, crystallization | Isolation of pure 5-bromo-N-butyl-4-methylpyridin-2-amine |

Example Procedure for N-Butylation via Reductive Amination

- Dissolve 5-bromo-4-methylpyridin-2-amine in anhydrous methanol.

- Add butanal (1.1 equivalents) and stir at room temperature.

- Slowly add sodium triacetoxyborohydride (1.5 equivalents) under nitrogen atmosphere.

- Stir the reaction mixture for 12–24 hours at room temperature.

- Quench with aqueous sodium bicarbonate, extract with organic solvent.

- Purify by silica gel chromatography to obtain the N-butyl derivative.

Advanced Synthetic Techniques and Catalysis

Use of Negishi Coupling for Carbon-Carbon Bond Formation

A notable advanced method reported involves the Negishi coupling reaction to selectively replace bromine substituents on pyridine rings with alkyl groups using organozinc reagents and nickel catalysts. While this method is primarily used for methylation, it demonstrates the potential for selective functionalization that could be adapted for alkyl groups like butyl.

Directing Group Strategy

The use of directing groups such as N,N-dimethylformimidamide facilitates regioselective transformations on the pyridine ring, enabling selective substitution at desired positions before removal of the directing group by acid hydrolysis.

Industrial Preparation and Scale-Up Considerations

- Industrial synthesis optimizes reaction conditions for large-scale bromination and amination, often employing continuous flow reactors for better control of temperature and reagent addition, enhancing yield and purity.

- Automated systems and in-line purification techniques such as crystallization and chromatography are utilized to improve process efficiency.

Data Table Summarizing Key Preparation Methods

Summary of Research Findings

- The selective bromination of 4-methylpyridin-2-amine derivatives is well-established using NBS or bromine under mild conditions.

- N-butyl substitution is efficiently achieved via reductive amination or nucleophilic substitution, with reductive amination favored for better selectivity and milder conditions.

- Advanced coupling reactions like Negishi coupling offer routes for selective substitution on pyridine rings, potentially adaptable for alkyl groups beyond methyl.

- Industrial processes focus on scalability, purity, and yield optimization through continuous flow and automated purification.

- The use of directing groups enhances regioselectivity but adds complexity to the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-N-butyl-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki cross-coupling reactions with arylboronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Suzuki Coupling: Palladium catalysts and bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol are typically used.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine derivative with arylboronic acids.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1.1 Synthetic Routes

The synthesis of 5-bromo-N-butyl-4-methylpyridin-2-amine generally involves the bromination of 4-methylpyridin-2-amine followed by alkylation with butyl groups. The typical steps include:

- Bromination : The bromination can be performed using bromine or N-bromosuccinimide (NBS) in a polar solvent such as acetonitrile.

- Alkylation : The resulting brominated intermediate is reacted with butyl halides in the presence of a base like potassium carbonate to yield the final product.

1.2 Chemical Properties

The compound has a molecular formula of CHBrN and features a brominated pyridine ring. Its structure contributes to its reactivity in various chemical reactions, including nucleophilic substitutions and potential oxidation or reduction processes.

Biological Activities

This compound exhibits several promising biological activities, making it relevant for pharmaceutical applications.

2.1 Pharmacological Potential

Research indicates that this compound may act as an inhibitor in various biological pathways, particularly:

- Neurotransmission Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, suggesting potential therapeutic effects in neurodegenerative diseases.

- Inflammation and Vascular Diseases : Preliminary studies suggest that it may inhibit Vascular Adhesion Protein 1 (VAP-1), which is implicated in inflammation and vascular complications associated with diabetes.

2.2 Anticancer Activity

Analogous pyridine derivatives have demonstrated anticancer properties, indicating that this compound could also possess similar effects. Further investigation into its mechanism of action could reveal its utility in cancer therapeutics.

Case Studies and Research Findings

While direct research on this compound is limited, several related studies provide insights into its potential applications:

4.1 Inflammation and Diabetes

A study indicated that inhibitors targeting VAP-1 could mitigate complications associated with diabetes, suggesting that compounds like this compound might be beneficial in treating inflammatory conditions related to diabetes.

4.2 Neuroprotective Effects

Compounds structurally similar to this one have shown promise in protecting neuronal cells from oxidative stress, indicating that further exploration could uncover neuroprotective properties for this compound.

4.3 Anticancer Research

Research into pyridine derivatives has revealed their potential anticancer effects, prompting further investigation into the therapeutic potentials of this compound.

Mécanisme D'action

The mechanism of action of 5-bromo-N-butyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the butyl group can influence the compound’s electronic properties and reactivity, potentially affecting its binding affinity to biological targets. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Key Observations :

- Reactivity : Bromine at position 5 enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) more readily than chloro or fluoro analogues .

- Solubility : Sulfonamide and methoxy groups in analogues improve aqueous solubility, whereas the butyl chain may reduce it .

Crystallographic and Computational Insights

- Crystal Packing : Pyridine derivatives often form hydrogen-bonded dimers (e.g., N–H···N interactions in 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine) , a feature likely shared by the target compound.

- Software Tools : Programs like SHELXL and SHELXS are widely used for refining crystal structures of bromopyridines, ensuring accurate determination of substituent orientations .

Activité Biologique

5-Bromo-N-butyl-4-methylpyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : CHBrN

Molecular Structure : The compound features a bromine atom at position 5 of the pyridine ring, a butyl group at position 2, and a methyl group at position 4. This specific substitution pattern influences its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves straightforward organic reactions, such as nucleophilic substitutions or cross-coupling methods. For instance, the compound can be synthesized using palladium-catalyzed reactions with arylboronic acids, which yield moderate to good yields of the desired product .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of pyridine compounds can act as inhibitors for various pathogens. For example, in vitro studies demonstrated that related compounds displayed strong antibacterial activity against multi-drug resistant strains of Salmonella typhi, with minimum inhibitory concentrations (MIC) ranging from 6.25 mg/mL to 50 mg/mL depending on the specific derivative tested .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. In particular, it has been evaluated for its inhibitory potential against alkaline phosphatase (ALP). Kinetic studies revealed that certain derivatives exhibit competitive inhibition with IC values in the low micromolar range, indicating their potential as therapeutic agents targeting enzymatic pathways involved in various diseases .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. For instance, molecular docking studies have suggested strong binding affinities to DNA gyrase and topoisomerase enzymes, which are critical for bacterial DNA replication and transcription . The presence of the bromine atom is believed to enhance its reactivity and binding capabilities compared to non-brominated analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Antibacterial Activity : A study evaluated the antibacterial effects of various pyridine derivatives against XDR-S. Typhi, finding that modifications at specific positions significantly influenced their potency .

- Enzyme Kinetics : Another study highlighted the competitive inhibition of ALP by certain derivatives, with detailed kinetic analysis confirming their potential as drug candidates.

- Molecular Docking : Computational studies using molecular docking simulations have provided insights into the binding interactions between this compound and target proteins, revealing favorable binding energies that suggest effective inhibition mechanisms .

Comparative Analysis

Here is a comparative table summarizing key findings related to this compound and its analogs:

| Compound Name | Antimicrobial Activity (MIC) | ALP Inhibition (IC) | Notes |

|---|---|---|---|

| This compound | 6.25 - 50 mg/mL | Low µM range | Strong antibacterial properties |

| N-butyl-4-methylpyrimidin-2-amine | Varies | Moderate | Related structure with similar activity |

| 5-Bromo-2-methylpyridine | Varies | High µM range | Used as a reference for comparative studies |

Q & A

Q. What are the standard synthetic protocols for preparing 5-bromo-N-butyl-4-methylpyridin-2-amine?

The compound is typically synthesized via reductive amination. For example, a methanol solution of 5-bromopyridin-2-amine reacts with an aldehyde (e.g., 3,4-dimethoxybenzaldehyde) in the presence of sodium cyanoborohydride under reflux. After reaction completion, the mixture is poured into cold water, filtered, and crystallized from ethanol . Alternative methods involve Cp2TiCl2 and activated zinc in anhydrous THF, followed by extraction and solvent evaporation .

Q. How can purification and isolation be optimized for this compound?

Post-synthesis, purification often involves solvent extraction (e.g., ethyl acetate or dichloromethane) and column chromatography. Single crystals for structural analysis can be obtained via slow evaporation of ethanol or methanol solutions over several days . Filtration and recrystallization are critical for removing unreacted starting materials .

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine and alkyl substituents. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like N–H and C–Br bonds .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?

Single-crystal X-ray diffraction reveals planar pyridine/amine rings and substituent orientations. For instance, the pyrimidine ring in analogous structures shows an r.m.s. deviation of 0.007 Å from planarity. Intermolecular N–H···N hydrogen bonds form centrosymmetric dimers, while C–H···Br interactions stabilize crystal packing . Refinement using SHELXL software (with riding models for H-atoms) ensures accuracy in bond lengths and angles .

Q. How do substituent modifications (e.g., alkyl chain length) affect biological activity?

Structure-activity relationship (SAR) studies suggest that bulkier alkyl groups (e.g., butyl vs. methyl) enhance lipophilicity, potentially improving membrane permeability. Docking simulations can predict interactions with targets like enzymes or receptors. For example, pyridine derivatives exhibit anti-microbial activity linked to hydrogen-bonding motifs .

Q. What strategies address contradictions between spectroscopic data and computational models?

Discrepancies in NMR chemical shifts or IR bands may arise from solvent effects or dynamic conformations. Multi-spectral validation (e.g., cross-referencing 2D NMR or high-resolution MS) and density functional theory (DFT) calculations can resolve inconsistencies .

Q. How does this compound interact with environmental surfaces?

Adsorption studies using microspectroscopic imaging (e.g., AFM or ToF-SIMS) reveal surface reactivity. Indoor air chemistry experiments show that pyridine derivatives adsorb onto silica or polymer surfaces, forming stable complexes via Br···π interactions .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model reaction pathways. For example, bromine’s electron-withdrawing effect can be quantified to predict nucleophilic substitution sites .

Methodological Notes

- Data Sources : Avoid commercial databases (e.g., BenchChem). Prioritize crystallographic data from Acta Crystallographica and synthetic protocols from peer-reviewed journals .

- Software Tools : SHELX programs (SHELXL, SHELXS) are standard for crystal refinement . Gaussian or ORCA suites are recommended for computational modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.